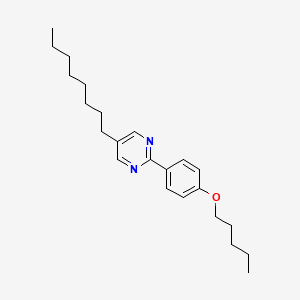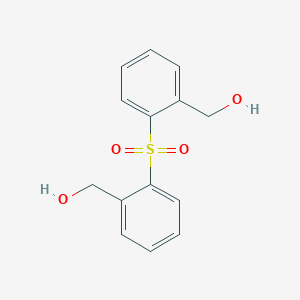
1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene is an organic compound characterized by the presence of hydroxymethyl and sulfonyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene typically involves the reaction of benzene derivatives with sulfonyl chlorides and hydroxymethylating agents. One common method includes the use of a Friedel-Crafts sulfonylation reaction followed by hydroxymethylation. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an appropriate solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidation of hydroxymethyl groups leads to the formation of benzaldehyde or benzoic acid derivatives.
- Reduction of the sulfonyl group results in the formation of benzene sulfide derivatives.
- Substitution reactions yield various halogenated benzene derivatives.
Applications De Recherche Scientifique
1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxymethyl and sulfonyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
- 1-(Hydroxymethyl)-2-(phenylsulfonyl)benzene
- 1-(Hydroxymethyl)-2-((4-hydroxymethylphenyl)sulfonyl)benzene
- 1-(Hydroxymethyl)-2-((6-methylphenyl)sulfonyl)benzene
Comparison: 1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and potential for further functionalization
Propriétés
Numéro CAS |
24536-81-0 |
|---|---|
Formule moléculaire |
C14H14O4S |
Poids moléculaire |
278.33 g/mol |
Nom IUPAC |
[2-[2-(hydroxymethyl)phenyl]sulfonylphenyl]methanol |
InChI |
InChI=1S/C14H14O4S/c15-9-11-5-1-3-7-13(11)19(17,18)14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 |
Clé InChI |
QPEWJSLCKLEROF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CO)S(=O)(=O)C2=CC=CC=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13930566.png)
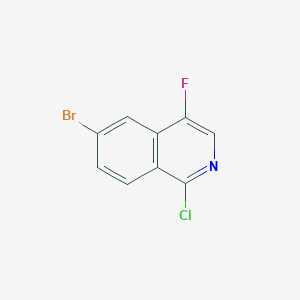
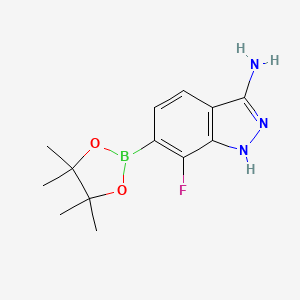

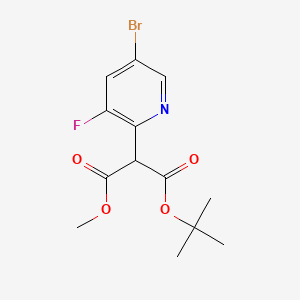
![Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13930614.png)
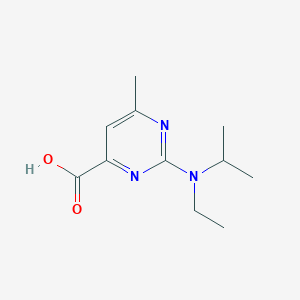
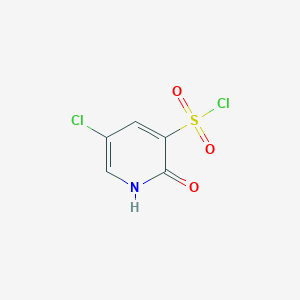

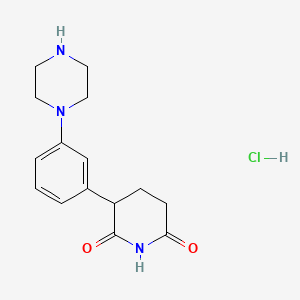

![1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-1,2-dimethyl-N-[[5-(2-methylphenyl)-2-pyridinyl]methyl]-](/img/structure/B13930639.png)

